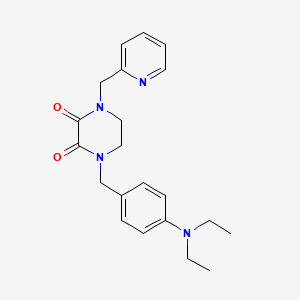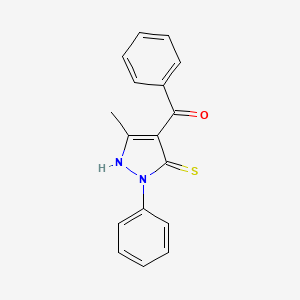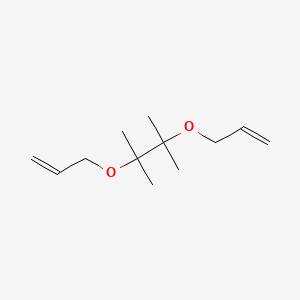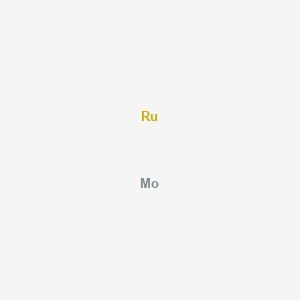
Molybdenum--ruthenium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–ruthenium (1/1) is an intermetallic compound composed of equal parts molybdenum and ruthenium. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while ruthenium is valued for its catalytic properties and resistance to corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–ruthenium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct combination of molybdenum and ruthenium powders, followed by sintering at elevated temperatures in an inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and subjected to temperatures ranging from 1200°C to 1500°C .
Industrial Production Methods: Industrial production of molybdenum–ruthenium (1/1) may involve advanced techniques such as arc melting or powder metallurgy. In arc melting, the elements are melted together using an electric arc furnace, ensuring a homogeneous mixture. Powder metallurgy involves pressing the mixed powders into a compact shape and then sintering them at high temperatures to achieve the desired intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum–ruthenium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of different coordination complexes
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce molybdenum and ruthenium oxides, while reduction can yield the pure metals .
Applications De Recherche Scientifique
Molybdenum–ruthenium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Mécanisme D'action
The mechanism by which molybdenum–ruthenium (1/1) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. This catalytic action involves the transfer of electrons between the metal atoms and the reactants, often mediated by the unique electronic structure of the molybdenum and ruthenium atoms .
Comparaison Avec Des Composés Similaires
Molybdenum–tungsten (1/1): Similar in structure but with different catalytic properties due to the presence of tungsten.
Ruthenium–osmium (1/1): Another intermetallic compound with distinct catalytic and physical properties.
Molybdenum–rhenium (1/1): Known for its high-temperature stability and strength
Uniqueness: Molybdenum–ruthenium (1/1) stands out due to its unique combination of high melting point, catalytic efficiency, and resistance to corrosion. These properties make it particularly valuable in applications requiring durability and catalytic performance under extreme conditions .
Propriétés
Numéro CAS |
73575-12-9 |
|---|---|
Formule moléculaire |
MoRu |
Poids moléculaire |
197.0 g/mol |
Nom IUPAC |
molybdenum;ruthenium |
InChI |
InChI=1S/Mo.Ru |
Clé InChI |
OUFGXIPMNQFUES-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



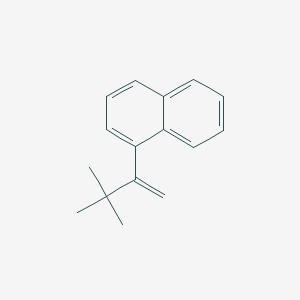
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
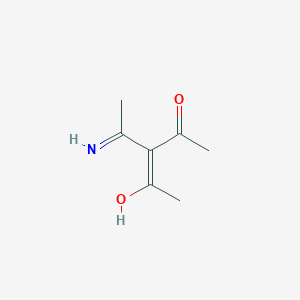
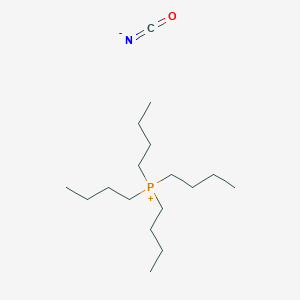
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

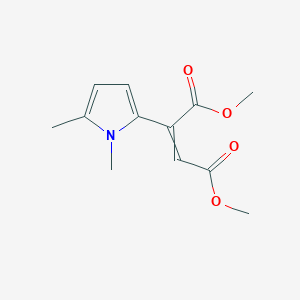
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

